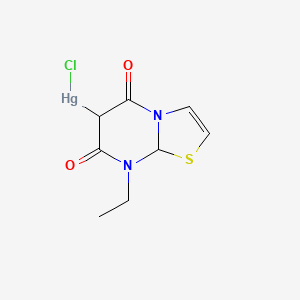
6-Clhg-8-Et-tpd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It also serves as a blue-violet light-emitting material or host material in phosphorescent organic light-emitting diodes (PhOLEDs).
- Its energy bandgap is approximately 3.2 eV, with a highest occupied molecular orbital (HOMO) at 5.5 eV and a lowest unoccupied molecular orbital (LUMO) at 2.3 eV .
6-Clhg-8-Et-tpd: is widely used as a hole transport material in organic electronic devices.
Preparation Methods
Industrial Production: Industrial-scale production methods for TPD are not explicitly mentioned.
Chemical Reactions Analysis
Reactivity: TPD is involved in various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example
Major Products: The products formed from these reactions would vary based on the specific reaction conditions.
Scientific Research Applications
Chemistry: TPD is crucial in organic electronics, including light-emitting diodes (LEDs) and solar cells.
Biology and Medicine: While not explicitly mentioned, TPD’s properties may find applications in biosensors or drug delivery systems.
Industry: Its use in OLEDs and other electronic devices contributes to the advancement of display technology.
Mechanism of Action
Hole Transport: TPD facilitates the movement of positive charges (holes) within the device structure.
Molecular Targets and Pathways: Detailed molecular targets and pathways remain unspecified in the available data.
Comparison with Similar Compounds
Uniqueness: TPD’s wide energy bandgap and compatibility with OLEDs distinguish it.
Similar Compounds: Other triphenylamine derivatives, such as PolyTPD (CAS 472960-35-3), share some similarities but have distinct properties.
Properties
CAS No. |
50979-29-8 |
|---|---|
Molecular Formula |
C8H9ClHgN2O2S |
Molecular Weight |
433.28 g/mol |
IUPAC Name |
chloro-(8-ethyl-5,7-dioxo-8aH-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)mercury |
InChI |
InChI=1S/C8H9N2O2S.ClH.Hg/c1-2-9-6(11)5-7(12)10-3-4-13-8(9)10;;/h3-5,8H,2H2,1H3;1H;/q;;+1/p-1 |
InChI Key |
NLCVSSBTAPHZDY-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C2N(C=CS2)C(=O)C(C1=O)[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


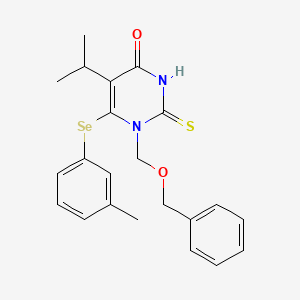

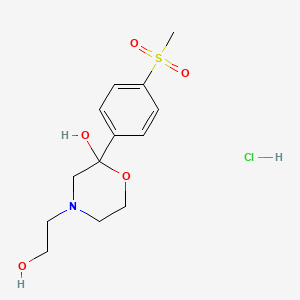
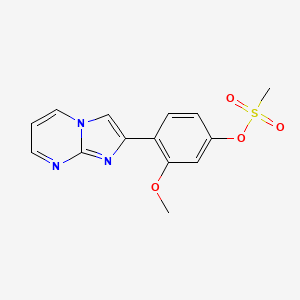
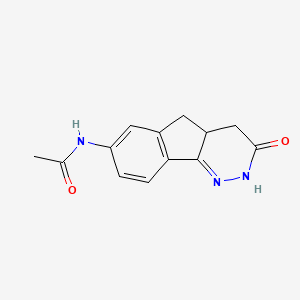
![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)


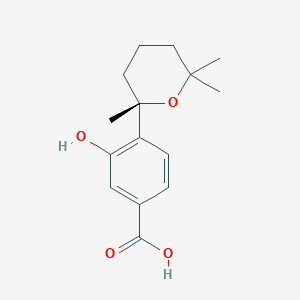
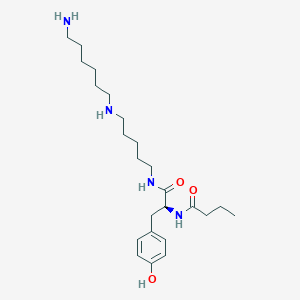
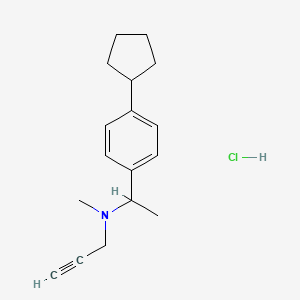
![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)
![3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B12772907.png)

